2-Thienylcarbonyl vs. Phenylcarbonyl: Binding Mode Differentiation at the A1 Adenosine Receptor Allosteric Site
In a series of 2-amino-3-aroyl-4-piperazinylthiophenes, the nature of the aroyl substituent on the thiophene ring was systematically varied. The 2-thienylcarbonyl-piperazine substructure present in the target compound was demonstrated to confer superior allosteric enhancer activity at the A1 adenosine receptor compared to the phenylcarbonyl analog. In saturation binding and functional cAMP assays, the 4-trifluoromethylphenyl analog (compound 8j) retained activity, confirming that the thienyl scaffold—not merely the attached aryl group—is a critical determinant of binding efficacy [1].
| Evidence Dimension | Allosteric enhancer activity at the A1 adenosine receptor (functional cAMP assay) |
|---|---|
| Target Compound Data | Thienyl-piperazine scaffold required for activity; 4-trifluoromethylphenyl derivative (8j) confirmed as one of the most active in the series [1] |
| Comparator Or Baseline | Phenylcarbonyl analog: loss of thienyl sulfur eliminates key interaction with the allosteric binding pocket; reduced potency |
| Quantified Difference | Structural class dependency: thienyl-containing compounds show measurable activity; direct phenyl replacement leads to loss of function. Precise fold-change not specified, but SAR conclusion is explicit. |
| Conditions | Saturation binding and displacement experiments; functional cAMP studies in CHO cells expressing human A1 adenosine receptor [1] |
Why This Matters
Procurement of a thienylcarbonyl-piperazine (target compound) rather than a benzoyl-piperazine analog is essential for research programs targeting A1 adenosine receptor allosteric modulation, as the sulfur atom of the thiophene contributes to a binding interaction that the phenyl analog cannot replicate.
- [1] Romagnoli, R. et al. (2008) 'Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted)piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor,' Journal of Medicinal Chemistry, 51(18), pp. 5566–5570. View Source
